molecular formula C6H4ClNO B15134976 5-Chloro-3-methylidenepyridin-2-one

5-Chloro-3-methylidenepyridin-2-one

Cat. No.: B15134976
M. Wt: 141.55 g/mol
InChI Key: NWJKQDKNUIJZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for Human or Veterinary Use. 5-Chloro-3-methylidenepyridin-2-one is a synthetically versatile pyridine derivative intended for research and development purposes. This compound features a reactive methylidene group and a chloro substituent on a pyridinone scaffold, making it a valuable building block for medicinal chemistry and chemical biology. Researchers can utilize it in various cross-coupling reactions, as a precursor for the synthesis of more complex heterocyclic compounds, or in the development of targeted small molecule libraries. As with all fine chemicals, safe handling procedures are required. Please consult the Safety Data Sheet (SDS) before use. Specific details regarding its physical and chemical properties, structural confirmation data (such as 1 H NMR, LC-MS), and recommended storage conditions will be provided upon compound characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClNO

Molecular Weight

141.55 g/mol

IUPAC Name

5-chloro-3-methylidenepyridin-2-one

InChI

InChI=1S/C6H4ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2

InChI Key

NWJKQDKNUIJZIF-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C=NC1=O)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Pyridinone Core

The synthesis of the 5-chloro-3-methylidenepyridin-2-one backbone can be approached through two primary strategies: the de novo construction of the pyridinone ring system or the functionalization of a pre-existing pyridine (B92270) or pyridinone template.

Ring-Closing Reactions Employing Diverse Reactants

The formation of the pyridinone ring often involves the cyclization of acyclic precursors or annulation reactions where a new ring is fused onto an existing molecular framework. These methods offer a high degree of flexibility in introducing substituents.

The condensation of acyclic precursors is a fundamental approach to constructing the pyridinone core. This typically involves the reaction of a compound containing a reactive methylene (B1212753) group with a derivative that can provide the remaining atoms of the ring. For instance, the reaction of enamines with activated carbonyl compounds or the cyclization of appropriately substituted amides can lead to the formation of the pyridinone ring.

A general and efficient [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene compounds provides a route to structurally diversified 2-pyridones in good yields. organic-chemistry.org This methodology is applicable for the direct and formal synthesis of various bioactive molecules. organic-chemistry.org Another approach involves the chemo- and regioselective reaction of a Blaise intermediate, generated in situ from a Reformatsky reagent and a nitrile, with propiolates to afford 2-pyridone derivatives in good to excellent yields. organic-chemistry.org

Precursor 1Precursor 2Catalyst/ConditionsProductYield (%)Reference
N-propargylamineActive methylene compoundBase2-Pyridone derivativeGood organic-chemistry.org
Reformatsky reagent + NitrilePropiolate-2-Pyridone derivativeGood to Excellent organic-chemistry.org
Dimethyl 3-oxopentanedioateN,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) + Primary amineL-proline2-(1H)-PyridinoneEfficient nih.gov

Annulation reactions provide another powerful strategy for constructing the pyridinone scaffold. A Co(III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate can provide isoquinolinones and pyridinones in very good yields. organic-chemistry.org This protocol demonstrates tolerance for diverse functional groups and substitution patterns. organic-chemistry.org

Reactant 1Reactant 2CatalystProductYieldReference
AcrylamideVinylene CarbonateCo(III)PyridinoneVery Good organic-chemistry.org

Functionalization of Pre-formed Pyridine and Pyridinone Scaffolds

An alternative to de novo synthesis is the modification of an existing heterocyclic core. This approach is particularly useful when the starting pyridine or pyridinone is readily available.

The introduction of substituents at specific positions on the pyridinone ring is crucial for controlling the properties of the final molecule. The inherent electronic nature of the 2-pyridone ring, with electron-rich positions at C3 and C5 and electron-deficient positions at C4 and C6, guides its reactivity.

For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) can be achieved by the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone. epo.org This dihydropyridone can be prepared by the amination of a 4-formylpentanoate ester, which is formed from the condensation of propionaldehyde (B47417) and an acrylic ester. epo.org The halogenated dihydropyridone can then be dehydrohalogenated to form 2-hydroxy-5-methyl-pyridine (the tautomer of 5-methyl-2(1H)-pyridone), which is subsequently chlorinated to yield 2-chloro-5-methylpyridine. epo.org A selective synthesis method for 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine (B1314173) involves the use of a chlorination reagent and a Lewis acid catalyst for synergistic catalysis. patsnap.com

A key transformation for obtaining the target molecule would be the introduction of the exocyclic methylene group at the C3 position. One potential strategy involves the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.comwikipedia.orglibretexts.org This would require a 3-formyl-5-chloropyridin-2-one precursor. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.comwikipedia.orglibretexts.org

Another powerful olefination method is the Peterson olefination, which employs α-silylcarbanions to react with aldehydes or ketones. organic-chemistry.orgwikipedia.orgyoutube.comlscollege.ac.in A significant advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane. wikipedia.orgyoutube.comlscollege.ac.in

The Mannich reaction offers an alternative route to introduce a functional group at the C3 position that can be subsequently converted to a methylidene group. libretexts.orgchemistrysteps.comchem-station.comnih.govchemtube3d.com This three-component condensation involves an aldehyde (like formaldehyde), an amine, and a compound with an acidic α-proton (such as 5-chloro-3-methylpyridin-2-one). The resulting β-amino-carbonyl compound, or Mannich base, can undergo elimination to form the exocyclic double bond. libretexts.orgchemistrysteps.comchem-station.comnih.govchemtube3d.com

PrecursorReagent(s)Reaction TypeIntermediate/ProductReference
3-Formyl-5-chloropyridin-2-onePhosphonium ylide (e.g., Ph3P=CH2)Wittig ReactionThis compound organic-chemistry.orgmasterorganicchemistry.comlumenlearning.comwikipedia.orglibretexts.org
3-Formyl-5-chloropyridin-2-oneα-SilylcarbanionPeterson OlefinationThis compound organic-chemistry.orgwikipedia.orgyoutube.comlscollege.ac.in
5-Chloro-3-methylpyridin-2-oneFormaldehyde, Secondary AmineMannich Reaction5-Chloro-3-((dialkylamino)methyl)pyridin-2-one libretexts.orgchemistrysteps.comchem-station.comnih.govchemtube3d.com
5-Chloro-3-((dialkylamino)methyl)pyridin-2-one-EliminationThis compound chemtube3d.com

The synthesis of the target compound can also be envisioned through the derivatization of closely related heterocyclic systems. For example, a process for preparing 2-chloro-5-chloromethyl-pyridine from 2-alkoxy-5-alkoxymethylpyridine derivatives has been reported. google.com The starting 2-alkoxy-5-alkoxymethylpyridines are accessible from 3-methylpyridine (B133936). google.com This 2-chloro-5-chloromethyl-pyridine could potentially be converted to the corresponding pyridone, and subsequent elimination of HCl would yield the desired 3-methylidene group.

Installation and Modification of the 3-Methylidene Group

The creation of the 3-methylidene group is a pivotal step in the synthesis. This is typically achieved through olefination reactions starting from a suitable carbonyl precursor, namely a 5-chloro-3-oxo-pyridin-2-one or its corresponding 3-formyl derivative.

The conversion of a carbonyl group at the C3 position of the pyridinone ring into a methylidene group can be accomplished using several classical olefination protocols.

The Wittig reaction is a widely employed method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orglibretexts.org In the context of synthesizing this compound, the reaction would involve a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), reacting with a 5-chloro-pyridin-2-one bearing a ketone or aldehyde at the C3 position. The ylide is typically generated in situ from the corresponding phosphonium salt, methyltriphenylphosphonium (B96628) bromide, by treatment with a strong base like n-butyllithium. masterorganicchemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. berkeley.edu While effective, the reaction can sometimes present challenges in the removal of the triphenylphosphine oxide byproduct, often necessitating chromatographic purification. berkeley.edu The use of stabilized ylides can lead to predominantly (E)-alkenes, whereas non-stabilized ylides often yield (Z)-alkenes. organic-chemistry.org

Reaction Substrate Reagent Base Solvent Typical Conditions
Wittig Reaction5-Chloro-3-oxopyridin-2-oneMethyltriphenylphosphonium bromiden-BuLiTHF-78 °C to rt

This table is illustrative and based on general knowledge of the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) reaction serves as a valuable alternative to the Wittig reaction and often provides superior yields of the (E)-alkene. wikipedia.orgorganic-chemistry.org This method utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org For the synthesis of this compound, a phosphonate ester such as diethyl methylphosphonate (B1257008) would be deprotonated with a base like sodium hydride to generate the phosphonate carbanion. This carbanion would then react with the C3-carbonyl of the 5-chloropyridin-2-one precursor. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed by aqueous extraction, simplifying product purification. organic-chemistry.org The HWE reaction is particularly effective for the olefination of aldehydes and ketones and has been utilized in the synthesis of various natural products. nih.govnih.gov

Reaction Substrate Reagent Base Solvent Typical Conditions
Horner-Wadsworth-Emmons5-Chloro-3-oxopyridin-2-oneDiethyl methylphosphonateNaHTHF0 °C to rt

This table is illustrative and based on general knowledge of the HWE reaction.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For the installation of a methylidene group, this approach is less direct. However, a related strategy involves the Knoevenagel condensation of a 3-formyl-5-chloropyridin-2-one with an active methylene compound like malonic acid, followed by decarboxylation. organic-chemistry.org The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, facilitates this condensation-decarboxylation sequence. wikipedia.orgorganic-chemistry.org Catalyst-free Knoevenagel condensations have also been reported, often using green solvents like water or ethanol-water mixtures, which could offer a more environmentally benign route. bas.bgrsc.org

Reaction Substrate Reagent Catalyst/Solvent Typical Conditions
Knoevenagel-Doebner3-Formyl-5-chloropyridin-2-oneMalonic acidPyridineReflux
Catalyst-Free Knoevenagel3-Formyl-5-chloropyridin-2-oneActive Methylene CompoundH₂O:EtOHRoom Temperature

This table is illustrative and based on general knowledge of the Knoevenagel condensation.

The regioselective formation of the exocyclic double bond at the C3 position is entirely dependent on the synthesis of a precursor that is selectively functionalized at this position. Standard pyridone synthesis methods can be adapted to introduce a handle at the C3 position, such as a cyano or ester group, which can then be converted to a formyl or keto group, setting the stage for the olefination reactions described above. For instance, a Gupton-like synthesis could be envisioned, starting from a Michael addition and cyclization sequence to build the pyridone ring with the desired C3-functionality. chemicalbook.com

Olefination Reactions at the C3 Position of Pyridinones

Introduction and Transformations of the 5-Chloro Substituent

The presence of the chlorine atom at the C5 position is another key structural feature. This substituent can be introduced at various stages of the synthesis, either on a pre-formed pyridinone ring or on an earlier precursor.

Direct chlorination of a 3-methylpyridin-2-one precursor could be a viable route. The chlorination of 3-methylpyridine in the vapor phase at high temperatures is known to produce a mixture of chlorinated derivatives. google.com However, for more controlled and regioselective chlorination of a pyridinone ring, electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often employed. The electronic nature of the pyridinone ring will direct the chlorination, and the presence of activating or deactivating groups will influence the outcome.

Alternatively, the chloro-substituent can be incorporated from the start by using a chlorinated building block in the construction of the pyridinone ring. For example, a chlorinated starting material could be used in a cyclization reaction to form the 5-chloropyridin-2-one core.

The transformation of the 5-chloro substituent is also a consideration in synthetic design. While the C-Cl bond in chloropyridines is generally stable, it can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further molecular complexity is desired. However, for the synthesis of the target compound, the stability of the chloro group under the conditions of olefination is the primary concern. Fortunately, the olefination methods discussed are generally compatible with the presence of a chloro substituent on the aromatic ring.

Reaction Substrate Reagent Solvent Typical Conditions
Electrophilic Chlorination3-Methylpyridin-2-oneN-Chlorosuccinimide (NCS)AcetonitrileReflux

This table is illustrative and based on general knowledge of chlorination reactions.

Halogenation Procedures for Pyridinone Systems

The introduction of a halogen atom, such as chlorine, onto a pyridinone scaffold is a critical step in the synthesis of compounds like this compound. The reactivity of pyridinone systems towards halogenation is influenced by the position of existing substituents and the reaction conditions. Generally, direct halogenation of pyridinone rings can be challenging and may lead to a mixture of products due to the electron-deficient nature of the pyridine ring.

However, activating groups on the pyridinone ring can direct the halogenation to specific positions. For instance, hydroxy, amino, and methoxy (B1213986) substituents significantly influence the regioselectivity of halogenation. researchgate.net Studies on activated pyridines have shown that the reactivity towards bromination with N-bromosuccinimide (NBS) follows the order of amino > hydroxy > methoxy. researchgate.net This suggests that the electronic nature of the substituent plays a crucial role in the electrophilic substitution reaction.

In the context of synthesizing this compound, direct chlorination of a 3-methylidenepyridin-2-one (B12356469) precursor would be a potential route. However, controlling the regioselectivity to obtain the desired 5-chloro isomer can be complex. Alternative strategies often involve the synthesis of the pyridinone ring from precursors that already contain the chloro substituent in the desired position. For example, the cyclization of appropriately substituted acyclic precursors can provide a more controlled route to specific isomers.

The halogenation of pyridine derivatives can also be achieved through more modern methods, such as the use of designed phosphine (B1218219) reagents that facilitate regioselective halogenation at the 4-position. nih.gov While not directly applicable to the 5-position, this highlights the ongoing development of methods to achieve site-specific functionalization of the pyridine core. Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for the selective halogenation of the 3-position of a wide range of pyridine precursors under mild conditions. nih.govnsf.gov

Halogenation Method Reagent Substrate Scope Key Features
Electrophilic HalogenationN-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS)Activated pyridines/pyridinonesRegioselectivity is dependent on activating groups. researchgate.net
Zincke Imine IntermediateTf₂O, Dibenzylamine, NIS/NBSBroad range of pyridinesHighly regioselective for the 3-position. nih.govnsf.gov
Phosphine-Mediated HalogenationDesigned phosphine reagents, Halide sourceUnactivated pyridinesSite-selective for the 4-position. nih.gov

The Chloro Group as a Strategic Synthetic Handle for Further Derivatization

The chloro substituent at the 5-position of the 3-methylidenepyridin-2-one core is not merely a structural feature but a versatile functional group that enables a wide array of subsequent chemical transformations. This "synthetic handle" allows for the introduction of diverse molecular fragments, paving the way for the creation of extensive compound libraries for drug discovery and materials science applications.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of chloropyridines. wikipedia.org In this reaction, a nucleophile displaces the chloride leaving group. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The pyridinone ring itself, being electron-deficient, is activated towards nucleophilic attack.

The general mechanism involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a tetrahedral intermediate. This step is typically the rate-determining step. masterorganicchemistry.comyoutube.comnih.gov The aromaticity of the ring is then restored by the elimination of the chloride ion. youtube.com

A variety of nucleophiles can be employed in SNAr reactions with chloropyridinones, including amines, alkoxides, and thiols, leading to the formation of amino-, ether-, and thioether-linked derivatives, respectively. The reactivity in SNAr reactions is also dependent on the leaving group, with fluoride (B91410) often being more reactive than chloride, a phenomenon known as the "element effect". nih.gov

Nucleophile Resulting Functional Group Typical Reaction Conditions
Amines (R-NH₂)Amino (-NHR)Heating with the amine, often in a polar solvent. youtube.com
Alkoxides (R-O⁻)Ether (-OR)Reaction with the corresponding alcohol in the presence of a base.
Thiols (R-SH)Thioether (-SR)Reaction with the thiol in the presence of a base.
Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chloro group on the pyridinone ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridinone ring. The general applicability of Suzuki-Miyaura coupling to chloropyridines is well-established, making it a highly probable and valuable tool for the derivatization of this compound.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Applying this methodology to this compound would provide access to a variety of alkynyl-substituted pyridinones, which are valuable precursors for further transformations or as final products with potential applications in materials science and as bioactive molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is a highly versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines. In the context of this compound, this reaction would provide a complementary and often more general route to amino-substituted pyridinones compared to traditional SNAr reactions. It allows for the coupling of a broader range of amines under milder conditions.

Coupling Reaction Reactant Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Palladium catalyst + BaseC-C
SonogashiraTerminal Alkyne (R-C≡CH)Palladium catalyst + Copper(I) co-catalyst + BaseC-C (alkynyl)
Buchwald-HartwigAmine (R₂NH)Palladium catalyst + BaseC-N

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis and Environmentally Benign Media

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under neat conditions or using techniques like ball-milling, can lead to higher efficiency, easier product isolation, and a significantly reduced environmental footprint. researchgate.netfrontiersin.org

The Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, is a relevant reaction for introducing the methylidene group. rsc.orgbas.bg Performing this reaction under solvent-free conditions, potentially catalyzed by reusable catalysts, presents a green alternative to traditional methods that often employ toxic solvents like pyridine. researchgate.netrsc.orgrsc.org For instance, the Knoevenagel condensation of various aldehydes with active methylene compounds has been successfully carried out in the absence of a solvent, sometimes with the aid of ionic liquids or solid-supported catalysts. rsc.orgrsc.org The use of water or a mixture of water and ethanol (B145695) as a reaction medium also represents a greener approach. frontiersin.orgbas.bg

Catalysis in Sustainable Pyridinone Production (e.g., Organocatalysis, Biocatalysis)

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in green synthesis. These catalysts are often metal-free, less sensitive to air and moisture, and can promote a wide range of transformations with high stereoselectivity. For the synthesis of pyridinones, organocatalysts can be employed in condensation reactions to build the heterocyclic ring or to introduce substituents.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of sustainability. colab.ws Enzymes operate under mild conditions (temperature, pH), exhibit high selectivity, and are biodegradable. rsc.org While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalysis is being explored for the synthesis of substituted pyridines and other nitrogen-containing heterocycles. colab.ws This includes the use of enzymes for selective functionalization and ring formation. colab.ws

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

Palladium-catalyzed cross-coupling reactions, while powerful, can sometimes suffer from moderate atom economy due to the use of stoichiometric organometallic reagents and the generation of salt byproducts. However, optimizing these reactions can improve their efficiency. This includes the development of highly active catalysts that can be used at low loadings, the use of catalytic amounts of the organometallic reagent where possible, and the design of one-pot or tandem reaction sequences that minimize intermediate isolation steps.

For instance, in the context of pyridinone synthesis, the development of palladium-catalyzed methods that proceed via C-H activation can be more atom-economical than traditional cross-coupling reactions as they avoid the pre-functionalization of one of the coupling partners. nih.govacs.org The efficiency of these catalytic processes is crucial for their large-scale application and for minimizing their environmental impact.

Chemical Reactivity and Transformation Studies

Reactivity Profiles of the 3-Methylidene Group

No specific data is available in the scientific literature regarding the reactivity of the 3-methylidene group of 5-Chloro-3-methylidenepyridin-2-one.

There are no published studies detailing nucleophilic addition reactions to this compound.

There are no published studies detailing electrophilic addition reactions to this compound.

There are no published studies detailing radical addition processes involving this compound.

There is no available research on the participation of this compound in cycloaddition reactions.

The polymerization and oligomerization behavior of this compound has not been investigated in the available literature.

Addition Reactions Across the Exocyclic Double Bond

Reactivity of the Pyridinone Ring System

The pyridinone ring is a privileged scaffold in medicinal chemistry and materials science. Its reactivity is characterized by a balance between aromatic and non-aromatic character, which allows for a diverse range of chemical transformations.

Electrophilic Aromatic Substitution on the Pyridinone Core

The pyridin-2-one ring is generally considered to be electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution (EAS). wikipedia.orguoanbar.edu.iq The presence of the electron-withdrawing carbonyl group and the nitrogen atom reduces the electron density of the ring, making reactions such as nitration, halogenation, and Friedel-Crafts reactions challenging. uoanbar.edu.iq These reactions, if they occur, typically require harsh conditions.

The position of electrophilic attack is directed by the existing substituents. For a generic 2-pyridinone, electrophilic substitution is expected to occur at the C3 and C5 positions, which are relatively more electron-rich compared to the C4 and C6 positions. clockss.org However, in the case of this compound, the C3 position is already substituted. Therefore, any electrophilic attack on the aromatic core would be directed to the C5 position, which is already occupied by a chloro group, or the less favored C4 and C6 positions. The deactivating nature of the chloro substituent further disfavors electrophilic substitution.

To enhance the reactivity of the pyridinone ring towards electrophiles, the nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation increases the electron density of the ring, facilitating electrophilic attack. wikipedia.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyridinone Systems

ElectrophileReagents and ConditionsPosition of SubstitutionReference
NO₂⁺HNO₃/H₂SO₄C3 and C5 clockss.org
Br⁺Br₂/FeBr₃C3 and C5 wikipedia.org
SO₃Fuming H₂SO₄C5 wikipedia.org

Note: This table represents general reactivity patterns for pyridin-2-ones and not specific reactions on this compound.

Nucleophilic Aromatic Substitution on the Pyridinone Ring

In contrast to its deactivation towards electrophiles, the pyridinone ring is activated for nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to the ring nitrogen. youtube.com The presence of the electron-withdrawing carbonyl group and the nitrogen atom makes the ring susceptible to attack by nucleophiles. In this compound, the chloro group at the C5 position is a potential leaving group for nucleophilic substitution. However, the position para to the nitrogen (C5) is generally less reactive than the ortho positions (C2 and C6) in pyridines. uoanbar.edu.iq

The reactivity of halopyridines towards nucleophilic substitution is well-documented. The reaction of 2-chloropyridines with various nucleophiles, such as amines and alkoxides, proceeds to give the corresponding substituted products. lookchem.comresearchgate.net The presence of electron-withdrawing groups on the ring can further enhance the rate of nucleophilic substitution.

Ring-Opening and Rearrangement Pathways of the Pyridinone Nucleus

The pyridinone ring can undergo a variety of ring-opening and rearrangement reactions, often triggered by nucleophiles or under thermal or photochemical conditions. These transformations can lead to the formation of diverse acyclic and heterocyclic structures. For instance, pyran-2-ones, which are structurally related to pyridin-2-ones, are known to undergo ring-opening upon attack by nucleophiles at the C2, C4, or C6 positions. clockss.org These reactions often lead to the formation of new heterocyclic or carbocyclic systems. clockss.org

While specific ring-opening pathways for this compound are not extensively documented, it is plausible that strong nucleophiles could attack the carbonyl carbon (C2) or the C6 position, leading to ring cleavage. The exocyclic methylene (B1212753) group at C3 could also participate in these rearrangement processes, potentially leading to complex molecular architectures.

Influence of the 5-Chloro Substituent on Overall Reactivity

The chloro substituent at the C5 position plays a crucial role in modulating the reactivity of the entire molecule through its electronic and steric effects.

Electronic Effects on Reaction Regio- and Chemoselectivity

The chlorine atom is an electronegative element and therefore exerts a deactivating inductive effect (-I) on the pyridinone ring, withdrawing electron density and making the ring less reactive towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R). In electrophilic aromatic substitution, this resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. acs.org In the context of this compound, this would reinforce the inherent directing effects of the pyridinone ring.

In nucleophilic aromatic substitution, the electron-withdrawing nature of the chlorine atom activates the ring towards attack, particularly at positions ortho and para to it. youtube.com The chloro group itself can act as a leaving group in such reactions.

The electronic influence of the chloro group also extends to the exocyclic methylene group. By withdrawing electron density from the ring, it can affect the nucleophilicity of the double bond, potentially influencing its reactivity in addition and cycloaddition reactions.

Stereochemical Implications in Chiral Derivatizations

The presence of the planar pyridinone ring and the exocyclic methylene group in this compound does not inherently confer chirality to the molecule. However, reactions that introduce a new stereocenter can lead to the formation of chiral derivatives. For example, the addition of a chiral nucleophile to the exocyclic double bond or the stereoselective reduction of the pyridinone ring could generate enantiomerically enriched products.

The synthesis of chiral pyridinones is an active area of research, with methods often relying on the use of chiral auxiliaries or catalysts. rsc.org While specific studies on the chiral derivatization of this compound are scarce, the principles of asymmetric synthesis can be applied to this system to generate molecules with defined stereochemistry, which is of significant importance in the development of new therapeutic agents.

The reactivity of this compound is intrinsically linked to its molecular structure, which features a pyridinone ring substituted with a chlorine atom and a methylidene group. These functional groups, along with the inherent electronic characteristics of the pyridinone core, dictate the compound's behavior in chemical reactions.

Acid-Base Properties and Tautomeric Equilibria

The protonation and deprotonation equilibria of the pyridinone moiety are fundamental to understanding its chemical behavior. The nitrogen atom in the pyridinone ring can act as a Brønsted-Lowry base, accepting a proton in acidic conditions. Conversely, the N-H proton of the pyridinone ring can be abstracted by a base, leading to the formation of a pyridinone anion. The pKa values associated with these equilibria are crucial parameters that quantify the compound's acidity and basicity.

Keto-Enol Tautomerism and its Impact on Reactivity and Structure

Tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible isomers, is a key feature of pyridinone chemistry. In the case of this compound, the principal tautomeric relationship to consider is the keto-enol tautomerism. libretexts.orglibretexts.org The compound can exist in a keto form, characterized by a carbonyl group (C=O) within the pyridinone ring, and an enol form, where a hydroxyl group (O-H) is attached to a carbon atom involved in a double bond within the ring. libretexts.orglibretexts.org

The position of this equilibrium is highly dependent on various factors and significantly impacts the molecule's structure and reactivity. The keto form is generally more stable for simple carbonyl compounds. libretexts.orglibretexts.org However, in certain systems, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. libretexts.orgyoutube.com The presence of the methylidene group and the chlorine atom on the pyridinone ring of this compound will influence the relative stabilities of the keto and enol tautomers.

The structural differences between the keto and enol forms lead to distinct reactive properties. The keto form will exhibit reactivity typical of ketones, while the enol form can react as a nucleophile through its electron-rich double bond or as an acid via its hydroxyl group.

Theoretical and Computational Investigations

Structure-Reactivity Relationships and Predictive Modeling

Computational Design and Prediction of Novel Derivatizations

Computational design strategies are pivotal in the rational development of novel derivatives of "5-Chloro-3-methylidenepyridin-2-one". By leveraging computational power, researchers can predict the properties and potential activities of hypothetical molecules before their actual synthesis, saving time and resources. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, scaffold hopping, and molecular docking are instrumental in this process.

QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. For instance, in a study on 5-substituted (arylmethylene) pyridin-2-amine derivatives, QSAR models were developed to correlate physicochemical properties with antifungal activity. The resulting equations helped in identifying key electronic, steric, and lipophilic parameters that influence the compound's efficacy. researchgate.net Similarly, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to pyridin-2-one derivatives to predict their inhibitory activity against various enzymes. nih.gov These models provide detailed 3D contour maps that highlight regions where modifications to the molecular structure could enhance biological activity.

Scaffold hopping is another powerful computational technique used to design novel derivatives. It involves replacing the core structure (scaffold) of a known active compound with a different, isosteric scaffold while retaining the original biological activity. This approach was effectively used to discover new pyridine (B92270) derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov By starting from a known inhibitor, novel pyridine-based compounds were designed and synthesized, showing significant inhibitory potential. nih.gov

Molecular docking simulations predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is crucial for designing derivatives with improved binding affinity and specificity. In a computational study of 2-pyridone derivatives as potential inhibitors for the COVID-19 main protease, molecular docking was used to understand the interactions between the derivatives and the active site of the enzyme. nih.gov These simulations, combined with Density Functional Theory (DFT) calculations, provided insights into the structure-property relationships and guided the selection of the most promising candidates for further investigation. nih.gov

The table below summarizes findings from computational studies on related pyridin-2-one and pyridine derivatives, illustrating the types of predictions made.

Computational Technique Compound Class Predicted Property/Activity Key Findings Reference
3D-QSAR (CoMFA/CoMSIA)Pyridin-2-one derivativesInhibition of mutant isocitrate dehydrogenase 1 (mIDH1)High predictive ability (Q² > 0.7) for designing new inhibitors. nih.gov
QSAR5-substituted (arylmethylene) pyridin-2-amine derivativesAntifungal activityIdentification of key electronic and steric parameters for activity. researchgate.net
Scaffold HoppingPyridine derivativesInhibition of cyclin-dependent kinase 2 (CDK2)Discovery of a new series of potent and selective inhibitors. nih.gov
Molecular Docking & DFT2-pyridone derivativesInhibition of COVID-19 main proteaseIdentification of key interactions and stable binding modes. nih.gov

These computational approaches, while not yet reported specifically for "this compound," demonstrate a robust framework for the design and prediction of its novel derivatizations with desired biological activities.

Machine Learning Approaches for Reaction Outcome Prediction

The synthesis of novel derivatives of "this compound" can be significantly streamlined by employing machine learning (ML) models to predict the outcomes of chemical reactions. These models are trained on large datasets of known reactions and can learn the complex patterns that govern chemical reactivity.

One common approach involves the use of neural networks to predict the major product of a reaction given the reactants and reagents. acs.org These models can learn from vast amounts of reaction data from sources like patents and chemical literature to predict the likelihood of different reaction outcomes. acs.org This is particularly useful for complex scaffolds where multiple reaction sites are present.

Machine learning models for reaction prediction can be broadly categorized into template-based and template-free methods. nih.gov Template-based approaches use a set of predefined reaction rules or "templates" and predict which template is most likely to apply to a given set of reactants. nih.gov Template-free models, on the other hand, learn the underlying chemical transformations without explicit rules, often representing molecules as graphs and learning the changes in connectivity. nih.gov

Recent advancements have seen the application of large language models (LLMs) to chemical reaction prediction. arxiv.org By representing molecules and reactions as text strings (e.g., SMILES notation), these models can leverage their powerful pattern recognition capabilities to predict reaction products with increasing accuracy. rjptonline.org The performance of these models is continually improving with the development of larger and more specialized datasets. rsc.org

The table below provides an overview of different machine learning approaches and their application in predicting chemical reaction outcomes.

Machine Learning Approach Methodology Application Key Advantages Reference
Neural NetworksLearning from reactant fingerprints and reaction templates.Predicting major reaction products.Can handle a wide range of reaction types and substrates. acs.org
Template-based ModelsApplying predefined reaction rules to new reactants.Forward synthesis and retrosynthesis planning.Interpretable and based on known chemical principles. nih.gov
Template-free ModelsGraph-based learning of atomic-level changes.Discovery of novel reactions and pathways.Not limited by predefined templates, can find new transformations. nih.gov
Large Language Models (LLMs)Treating reactions as a language translation task (reactant to product).Reaction outcome and retrosynthesis prediction.Can capture subtle patterns in large datasets. arxiv.org

While direct applications of these machine learning models to the synthesis of "this compound" are not yet documented, these methodologies offer a powerful toolkit for any future synthetic efforts. By predicting the most likely outcomes of various functionalization and derivatization reactions, these computational tools can guide chemists toward the most promising synthetic routes, accelerating the discovery of new and valuable compounds based on the "this compound" scaffold.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation

The definitive structure of a novel or complex molecule like 5-Chloro-3-methylidenepyridin-2-one is established through a combination of sophisticated spectroscopic methods. These techniques provide a complete picture of the atomic connectivity, spatial arrangement, and precise molecular formula.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is indispensable for the complete structural assignment of organic molecules. It resolves overlapping signals found in simpler one-dimensional spectra and reveals through-bond and through-space correlations between nuclei.

A suite of two-dimensional (2D) NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) couplings, mapping the connectivity between adjacent protons in the pyridinone ring and the methylidene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon chemical shifts for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be used to piece together the molecular skeleton by connecting the quaternary carbons (like C=O, C-Cl, and the carbon at the junction of the methylidene group) to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei, which is essential for confirming stereochemistry and the spatial arrangement of the atoms, such as the orientation of the methylidene group relative to the rest of the ring.

Without experimental data, a table of chemical shifts and coupling constants cannot be constructed.

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful tool for their characterization. Unlike solution-state NMR where molecules are tumbling rapidly, ssNMR provides information about the molecule's structure within a crystal lattice. It can distinguish between polymorphs that may have different molecular packing or conformations in the solid state. For halogenated compounds, ssNMR can also provide insights into intermolecular interactions involving the chlorine atom.

Dynamic NMR (DNMR) techniques are used to study molecules that undergo conformational changes or other dynamic processes. If there were restricted rotation around the bond connecting the methylidene group to the pyridinone ring, DNMR could be used to measure the energy barrier for this rotation by analyzing changes in the NMR spectrum at different temperatures.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound. It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition. For this compound (C₆H₄ClNO), HRMS would be used to verify that the experimentally measured exact mass matches the theoretical calculated mass, thereby confirming the molecular formula.

A data table for HRMS would typically include the calculated exact mass, the found exact mass, and the difference in parts per million (ppm), but this cannot be generated without experimental results.

Information regarding the chemical compound “this compound” is not available in the provided search results.

Extensive searches for scientific data on the chemical compound “this compound” have yielded no specific information regarding its advanced spectroscopic and analytical characterization or its solid-state properties. Consequently, the generation of a detailed article adhering to the requested outline is not possible based on the available information.

No data could be retrieved for the following analytical methods for "this compound":

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Ion Mobility Mass Spectrometry for Isomer Differentiation

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Without any research findings, experimental data, or scholarly publications on "this compound," a scientifically accurate and informative article as per the user's request cannot be constructed.

Therefore, the subsequent sections of the requested article outline remain unwritten due to the absence of foundational data. There is no information to populate data tables or to discuss research findings related to this specific compound.

Solid-State Characterization Methods

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. For this compound, which is expected to be a crystalline solid at room temperature, PXRD is invaluable for identifying its specific crystalline phase and investigating the potential for polymorphism. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical properties, including solubility, stability, and bioavailability, making their identification critical in pharmaceutical and materials science.

The PXRD pattern of a compound is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes as described by Bragg's Law. While specific PXRD data for this compound is not publicly available, the analysis of related heterocyclic compounds demonstrates the utility of this technique. For instance, studies on other substituted pyridinone and pyrazinone derivatives have utilized PXRD to confirm the crystalline nature of synthesized materials and to distinguish between different polymorphic forms. acs.org

The patterns for this compound would be expected to show sharp, well-defined peaks indicative of a highly crystalline material. The analysis of peak positions and intensities allows for the determination of the unit cell parameters. Furthermore, the average crystallite size can be estimated from the peak broadening using the Scherrer equation. nih.gov

Table 1: Representative PXRD Data for a Crystalline Heterocyclic Compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4245
15.85.60100
21.24.1978
25.53.4962
28.93.0935

This table presents representative data for a crystalline heterocyclic compound to illustrate the typical output of a PXRD analysis. Actual values for this compound would need to be determined experimentally.

Spectroscopic Probes for In-situ Reaction Monitoring

Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for tracking the progress of chemical reactions. By acquiring spectra at regular intervals, it is possible to observe the decrease in reactant signals and the simultaneous increase in product signals.

Real-time NMR spectroscopy can provide detailed structural information about all species in the reaction mixture. For the synthesis of this compound, ¹H and ¹³C NMR would be particularly useful. For example, monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals characteristic of the methylidene group and the substituted pyridine (B92270) ring would allow for the determination of reaction rates and the identification of any transient intermediates. Studies on the hydrodefluorination of pyridines have successfully employed NMR monitoring to elucidate reaction pathways and identify catalytic intermediates. rsc.org

Real-time IR spectroscopy , often utilizing Fourier Transform Infrared (FTIR) technology, is another effective method for reaction monitoring. thermofisher.com The vibrational frequencies of functional groups are sensitive to their chemical environment. During the formation of this compound, one could monitor the disappearance of vibrational bands associated with the reactants and the emergence of bands corresponding to the C=O and C=C bonds in the product. The high temporal resolution of modern FTIR instruments allows for the study of even very fast reactions. thermofisher.comnih.gov

UV-Vis spectroscopy is a valuable technique for monitoring reactions that involve changes in conjugation or the presence of chromophores. The pyridin-2-one core of this compound is a chromophore that absorbs UV light. The introduction of the exocyclic double bond and the chlorine substituent will influence the position and intensity of the absorption maxima (λ_max).

During its synthesis, changes in the electronic structure of the molecule can be followed by recording UV-Vis spectra over time. The formation of conjugated intermediates can often be detected by the appearance of new absorption bands. youtube.com The kinetics of the reaction can be determined by monitoring the change in absorbance at a specific wavelength corresponding to either a reactant or the product. acs.org For example, the UV-Vis spectrum of the parent 2(1H)-pyridinone shows absorption maxima that are influenced by the solvent environment. nist.gov Similar behavior would be expected for this compound, and its electronic transitions could be monitored to track its formation.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

While this compound itself is not chiral, the introduction of a chiral center, for example, through substitution at the methylidene group or by creating a chiral axis, would result in enantiomers. The study of such chiral derivatives would necessitate the use of chiroptical spectroscopy techniques. acs.orgrsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.cz The resulting CD spectrum is unique for each enantiomer, showing positive and negative bands of equal magnitude but opposite sign. This property makes CD an excellent tool for determining the enantiomeric excess (ee) of a sample.

For a chiral derivative of this compound, the CD spectrum would be sensitive to the stereochemistry of the molecule. By comparing the CD spectrum of a synthetic sample to that of a pure enantiomer, the ee can be quantified. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. The electronic transitions of the pyridinone chromophore would give rise to distinct CD signals, providing a spectroscopic handle for stereochemical analysis. acs.org

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized light in the vibrational frequency range. nih.gov VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. acs.orgrsc.orgrsc.org

The VCD spectrum provides a rich fingerprint of the three-dimensional structure of a molecule. By comparing the experimentally measured VCD spectrum with the spectra computationally predicted for each enantiomer (typically using density functional theory, DFT), the absolute configuration can be unambiguously assigned. acs.org For a chiral derivative of this compound, VCD could be used to determine its absolute stereochemistry by analyzing the signs and intensities of the vibrational bands, particularly those associated with the chiral center and the pyridinone ring. acs.orgrsc.org

Table 2: Representative Chiroptical Data for a Chiral Pyridine Derivative

TechniqueWavelength/WavenumberSignal (ΔA or Δε)
CD280 nm+2.5
CD250 nm-1.8
VCD1650 cm⁻¹+1.5 x 10⁻⁴
VCD1420 cm⁻¹-2.2 x 10⁻⁴

This table presents representative data for a chiral pyridine derivative to illustrate the typical output of CD and VCD analyses. The sign and magnitude of the signals are crucial for stereochemical assignment.

Applications and Functional Materials Development Non Clinical Focus

5-Chloro-3-methylidenepyridin-2-one as a Versatile Synthetic Building Block

The unique structural features of this compound, including a reactive exocyclic double bond, a halogenated pyridone core, and multiple functional group handles, theoretically position it as a valuable intermediate in organic synthesis. However, no documented instances of its use have been found.

Precursor in the Total Synthesis of Complex Organic Molecules

There is currently no available literature detailing the use of this compound as a precursor in the total synthesis of any complex organic molecules. Its potential utility in this area would hinge on the strategic manipulation of its inherent functionalities to construct intricate molecular architectures.

Scaffold for the Development of Novel Ligands in Catalysis

The nitrogen and oxygen atoms within the pyridone ring of this compound could potentially serve as coordination sites for metal centers, suggesting its theoretical application as a scaffold for new ligands in catalysis. Research in this specific application has not been reported.

Intermediate in the Synthesis of Functional Organic Frameworks

The development of functional organic frameworks (FOFs) often relies on rigid, geometrically defined building blocks. While the planar nature of the pyridone ring in this compound might suggest its suitability as an intermediate for such materials, no studies have been published to support this.

Materials Science Applications

The electron-deficient nature of the pyridone ring, combined with the potential for extended conjugation through the methylidene group, suggests that this compound could be a candidate for incorporation into functional materials. Broader research on pyridone derivatives has shown promise in this domain. acs.orgrsc.org

Incorporation into Polymeric Architectures and Advanced Composites

The exocyclic double bond of this compound presents a theoretical handle for polymerization, potentially allowing its incorporation as a monomer into various polymer backbones. This could impart specific thermal, mechanical, or electronic properties to the resulting materials. However, no studies have demonstrated the polymerization or incorporation of this specific compound into polymeric architectures or advanced composites. The use of pyridone-based monomers in polymer synthesis is a known strategy. nih.govnih.gov

Advanced Methodologies and Techniques Employed in 5 Chloro 3 Methylidenepyridin 2 One Research

Flow Chemistry and Continuous Processing for Efficient Synthesis

There is no available scientific literature describing the use of flow chemistry or continuous processing for the synthesis of 5-Chloro-3-methylidenepyridin-2-one. While flow chemistry has been applied to the synthesis of other pyridinone and heterocyclic scaffolds to improve reaction efficiency, safety, and scalability, these methodologies have not been documented for this specific compound. wikipedia.orgnih.govnih.gov

Chemo- and Regioselective Catalytic Approaches

No specific research has been published on the chemo- and regioselective catalytic transformations of this compound.

Organocatalysis in Pyridinone Transformations

There are no documented applications of organocatalysis for the synthesis or functionalization of this compound. Research on organocatalysis in the context of other pyridinone derivatives has been explored, but does not extend to this specific compound.

Transition Metal Catalysis for Cross-Coupling and Functionalization

While transition metal catalysis is a widely used tool for the functionalization of pyridine (B92270) and pyridinone cores, there is no published research detailing its use for cross-coupling or other functionalization reactions on this compound.

Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

There is no evidence in the current body of scientific literature of artificial intelligence or machine learning being applied to the chemical synthesis, reaction prediction, or discovery related to this compound. While AI and machine learning are emerging as powerful tools in chemical research for predicting reaction outcomes and designing synthetic routes for heterocycles, their application has not been documented for this compound. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Unprecedented Reactivity

The inherent reactivity of the 5-Chloro-3-methylidenepyridin-2-one scaffold, particularly the exocyclic double bond, opens the door to a multitude of chemical transformations. Future research will likely focus on exploiting this feature to construct complex molecular architectures. Investigations into cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, could yield novel fused and spirocyclic systems with potential applications in materials science and medicinal chemistry.

Furthermore, the electron-deficient nature of the pyridinone ring, enhanced by the presence of the chlorine atom, makes it a candidate for various nucleophilic addition and substitution reactions. The exploration of these pathways could lead to the development of new methods for the functionalization of the pyridinone core. The unique combination of the chloro and methylidene groups may also give rise to unprecedented reactivity, such as novel rearrangement or ring-transformation reactions, which could be a fertile ground for discovering new chemical transformations. nih.gov

Development of Highly Efficient and Atom-Economical Synthetic Routes

The principles of green chemistry will be central to these efforts, with a focus on using environmentally benign reagents and solvents. mdpi.comresearchgate.netpreprints.org Catalytic methods, particularly those employing earth-abundant metals or organocatalysts, will be instrumental in achieving these goals. The development of atom-economical strategies, such as C-H activation and borrowing hydrogen methodologies, could provide direct and efficient access to functionalized pyridinones from simple and readily available starting materials. organic-chemistry.org

Integration with Advanced Manufacturing and Automation Technologies

The translation of novel synthetic routes from the laboratory to an industrial scale often presents significant challenges. The integration of advanced manufacturing and automation technologies can help to overcome these hurdles, enabling the safe, reliable, and cost-effective production of this compound and its derivatives. wikipedia.org

Continuous flow chemistry, for example, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not feasible in batch. nih.gov The development of automated synthesis platforms, incorporating robotic systems for reaction setup, monitoring, and purification, can accelerate the discovery and optimization of new reaction conditions and the rapid generation of compound libraries for screening purposes. acs.org

Discovery of New Applications in Specialized Materials and Industrial Chemistry

The unique structural and electronic properties of this compound suggest its potential for a wide range of applications in specialized materials and industrial chemistry. The pyridinone core is a known privileged scaffold in medicinal chemistry, and derivatives of this compound could exhibit interesting biological activities. frontiersin.org

Beyond pharmaceuticals, the exocyclic methylene (B1212753) group provides a handle for polymerization, opening up the possibility of creating novel polymers with tailored properties. The presence of the chlorine atom could also impart useful characteristics, such as flame retardancy or altered electronic properties. In industrial chemistry, pyridinone derivatives can act as ligands for transition metal catalysts or as building blocks for the synthesis of agrochemicals and dyes. postapplescientific.comwikipedia.org

Multiscale Modeling and Simulation of Pyridinone Systems in Complex Environments

Computational modeling and simulation are powerful tools for understanding and predicting the behavior of chemical systems. fiveable.me Multiscale modeling, which combines different levels of theory to describe different parts of a system, is particularly well-suited for studying the complex behavior of molecules like this compound in realistic environments. nih.govrsc.orgaps.orgnih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model chemical reactions involving the pyridinone core with high accuracy, while the surrounding solvent or biological environment is treated with a more computationally efficient classical force field. rsc.org Molecular dynamics simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as proteins or polymers. rsc.org These computational studies can guide the design of new experiments and accelerate the discovery of new applications.

Mechanistic Understanding of Complex Transformative Processes

A deep understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for the rational design of new and improved chemical processes. researchgate.net Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

Kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates can provide valuable information about the reaction pathways. nih.gov Computational methods, such as density functional theory (DFT), can be used to calculate the energies of different transition states and intermediates, providing a detailed picture of the reaction energy landscape. acs.org This mechanistic understanding will be essential for optimizing reaction conditions, controlling selectivity, and discovering new and unexpected reactivity.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClNOPubChem nih.gov
Molecular Weight 141.56 g/mol PubChem nih.gov
IUPAC Name This compoundPubChem nih.gov
InChI InChI=1S/C6H4ClNO/c1-4-5(8)2-3-7-6(4)9/h2-3H,1H2,(H,7,9)PubChem nih.gov
Canonical SMILES C=C1C(=O)NC=CC1ClPubChem nih.gov
CAS Number 1073233-31-1PubChem nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-methylidenepyridin-2-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves chlorination of pyridine derivatives followed by functionalization. For example, a four-step process (oxidation, chlorination, fluorination) used for structurally related compounds like 2-chloro-5-(trifluoromethyl)pyridine can be adapted. Key intermediates may include N-oxides or halogenated pyridines, with reaction conditions (temperature, catalysts) critical for yield optimization .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Standard techniques include:

  • NMR spectroscopy for structural confirmation (e.g., distinguishing methylidene protons).
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC for purity assessment, particularly to detect byproducts from incomplete chlorination .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to prevent skin/eye contact (Skin Irrit. 1, Eye Dam. 1 ).
  • Ensure ventilation to avoid inhalation (STOT SE 3; target organ: respiratory system ).
  • For spills, avoid dust generation; collect material in sealed containers .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination of the pyridine ring be addressed?

  • Methodological Answer :

  • Use directing groups (e.g., amino or methoxy) to control chlorination positions.
  • Optimize reaction solvents (polar aprotic vs. non-polar) to influence electrophilic substitution pathways.
  • Monitor reaction progress via TLC or in-situ IR to halt at the desired intermediate .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions ).
  • Perform isotopic labeling (e.g., deuterated analogs) to isolate signal overlap, as seen in studies of deuterated pyrido-pyrimidinones .
  • Validate purity via independent methods (e.g., X-ray crystallography if crystalline ).

Q. What strategies mitigate hazards during scale-up synthesis?

  • Methodological Answer :

  • Implement gradual temperature control to prevent exothermic runaway reactions.
  • Use flow chemistry to minimize large batch exposure risks.
  • Pre-treat waste with neutralizing agents (e.g., sodium bicarbonate) before disposal .

Q. How can bioactivity assays be designed to evaluate derivatives of this compound?

  • Methodological Answer :

  • Prioritize in-vitro models (e.g., enzyme inhibition assays) for initial screening, noting BenchChem’s disclaimer on in-vitro use .
  • Optimize solubility using co-solvents (DMSO/water mixtures) while avoiding cytotoxicity.
  • Cross-validate results with computational docking studies to correlate structure-activity relationships .

Data and Regulatory Compliance

Q. What regulatory classifications apply to this compound?

  • Methodological Answer :

  • Classified under WGK 3 (highly hazardous to water) in Germany, requiring stringent disposal protocols .
  • Follow EPA/ECHA guidelines for environmental risk assessments, particularly for aquatic toxicity .

Q. How can researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Replicate experiments under controlled conditions (humidity, reagent purity).
  • Use Design of Experiments (DoE) to statistically identify critical variables (e.g., catalyst loading, reaction time ).
  • Publish detailed procedural logs to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.